molecular formula C21H21N7OS B1361018 N-(2-(3-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl)pyrazine-2-carboxamide CAS No. 925435-54-7

N-(2-(3-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl)pyrazine-2-carboxamide

Cat. No.: B1361018
CAS No.: 925435-54-7
M. Wt: 419.5 g/mol
InChI Key: JSOOSFRZJCBTHJ-UHFFFAOYSA-N
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Description

“N-(2-(3-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl)pyrazine-2-carboxamide” is a compound with the molecular formula C25H23N7OS . It is also known as SRT1720 . It is an activator of NAD(+)-dependent histone deacetylase SIRT1 .


Molecular Structure Analysis

The molecular structure of this compound includes a piperazine ring, an imidazole ring, a thiazole ring, a phenyl ring, and a pyrazine ring . The InChI code for this compound is "InChI=1S/C25H23N7OS/c33-24 (22-13-27-20-7-3-4-8-21 (20)28-22)29-19-6-2-1-5-18 (19)23-15-32-17 (16-34-25 (32)30-23)14-31-11-9-26-10-12-31/h1-8,13,15-16,26H,9-12,14H2, (H,29,33)" .


Physical and Chemical Properties Analysis

The molecular weight of this compound is 469.6 g/mol . It is a solid at room temperature .

Scientific Research Applications

Antimicrobial Evaluation

N-(2-(3-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl)pyrazine-2-carboxamide derivatives have shown potential in antimicrobial applications. For instance, studies have demonstrated the antimicrobial efficacy of compounds in this class, particularly against bacterial and fungal strains. One compound was identified as a superior antimicrobial with good growth inhibition against specific bacterial strains (Patil et al., 2021).

Anticancer Evaluation

Compounds containing the this compound scaffold have been evaluated for their anticancer properties. Research has shown that certain derivatives exhibit cytotoxic activity against human cancer cell lines, including breast cancer cells (Ding et al., 2012).

Antimycobacterial Activity

The design and synthesis of novel compounds with an imidazo[1,2-a]pyridine-3-carboxamide structure, including those with N-[2-(piperazin-1-yl)ethyl] linkers, have shown significant antimycobacterial activity. These compounds have been found to be effective against drug-sensitive and resistant strains of Mycobacterium tuberculosis (Lv et al., 2017).

Synthesis and Characterization

The synthesis and characterization of compounds with the this compound structure have been a focus of several studies. These include the development of methods for synthesizing novel classes of compounds and characterizing them using various spectroscopic techniques (Bukhryakov et al., 2012).

Antitubercular Activity

Certain derivatives in this chemical class have been synthesized and evaluated for their antitubercular activity. These compounds have demonstrated inhibitory activity against Mycobacterium tuberculosis, which suggests potential applications in treating tuberculosis (Gobala Krishnan et al., 2019).

Mechanism of Action

This compound is an activator of NAD(+)-dependent histone deacetylase SIRT1 . SIRT1 is an enzyme involved in cellular regulation (including the aging process), inflammation suppression, and the regulation of insulin sensitivity .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, skin irritation, eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

N-[2-[3-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl]pyrazine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N7OS/c29-20(18-11-23-5-6-24-18)25-17-4-2-1-3-16(17)19-13-28-15(14-30-21(28)26-19)12-27-9-7-22-8-10-27/h1-6,11,13-14,22H,7-10,12H2,(H,25,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSOOSFRZJCBTHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=CSC3=NC(=CN23)C4=CC=CC=C4NC(=O)C5=NC=CN=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N7OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50649408
Record name N-(2-{3-[(Piperazin-1-yl)methyl]imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)pyrazine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50649408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

419.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

925435-54-7
Record name N-(2-{3-[(Piperazin-1-yl)methyl]imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)pyrazine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50649408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(2-(3-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl)pyrazine-2-carboxamide
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N-(2-(3-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl)pyrazine-2-carboxamide
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N-(2-(3-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl)pyrazine-2-carboxamide
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N-(2-(3-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl)pyrazine-2-carboxamide
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N-(2-(3-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl)pyrazine-2-carboxamide
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N-(2-(3-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl)pyrazine-2-carboxamide

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